

CAS number for 2-Chloro-3,6-dimethylquinoxaline

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Compound of Interest

Compound Name: 2-Chloro-3,6-dimethylquinoxaline

Cat. No.: B11904091

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An In-depth Technical Guide on 6-Chloro-2,3-dimethylquinoxaline

Disclaimer: Information regarding the specific isomer **2-Chloro-3,6-dimethylquinoxaline** is limited. This guide focuses on the closely related and more extensively documented isomer, 6-Chloro-2,3-dimethylquinoxaline (CAS No. 17911-93-2), for which reliable data is available.

This technical guide provides a comprehensive overview of 6-chloro-2,3-dimethylquinoxaline, targeting researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis protocols, and known biological activities, presenting quantitative data in structured tables and illustrating key pathways and workflows with diagrams.

Chemical and Physical Properties

6-Chloro-2,3-dimethylquinoxaline is a solid, off-white to white compound at room temperature. Its chemical structure features a quinoxaline core with two methyl groups at positions 2 and 3, and a chlorine atom at position 6.

Property	Value	Reference
CAS Number	17911-93-2	[1][2]
Molecular Formula	C ₁₀ H ₉ ClN ₂	[1]
Molecular Weight	192.65 g/mol	[1]
Appearance	Off-white to white solid	[2]
Melting Point	89 to 93 °C	[2]
Boiling Point	91 to 95 °C	[2]
Water Solubility	9.4 µg/mL	[1]

Synthesis Protocols

The synthesis of quinoxaline derivatives can be achieved through various methods. A common and effective approach is the condensation of an appropriately substituted o-phenylenediamine with an α -dicarbonyl compound.

General Synthesis of 6-Chloro-2,3-dimethylquinoxaline

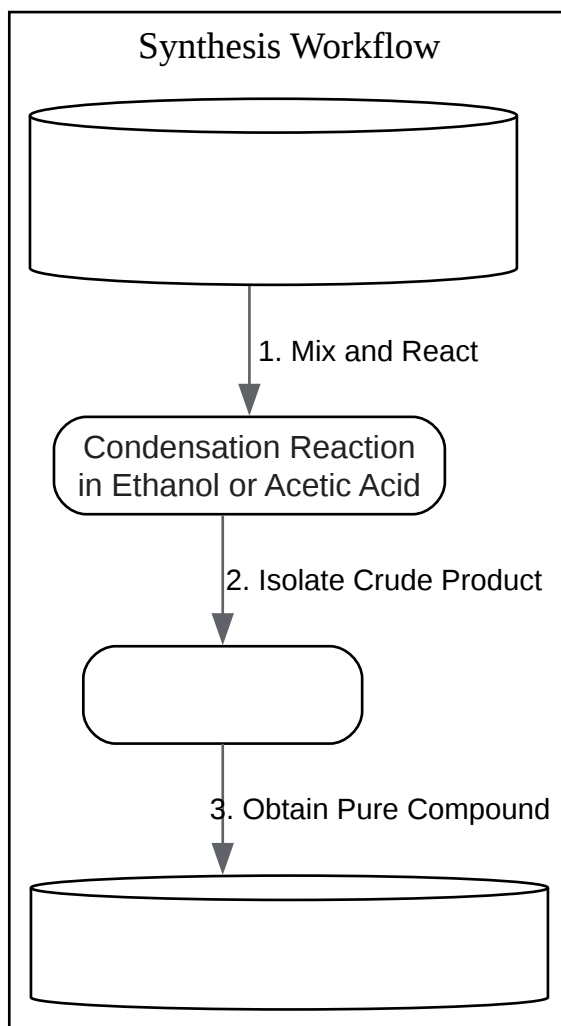
A prevalent method for synthesizing 6-chloro-2,3-dimethylquinoxaline involves the condensation of 4-chloro-1,2-phenylenediamine with diacetyl (2,3-butanedione).

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine in a suitable solvent such as ethanol or acetic acid.
- **Addition of Reagent:** To this solution, add an equimolar amount of diacetyl (2,3-butanedione) dropwise while stirring.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure the completion of the condensation reaction.
- **Work-up and Purification:** After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a

suitable solvent (e.g., ethanol) to yield the pure 6-chloro-2,3-dimethylquinoxaline.

Below is a Graphviz diagram illustrating the general workflow for the synthesis of 6-chloro-2,3-dimethylquinoxaline.



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General synthesis workflow for 6-Chloro-2,3-dimethylquinoxaline.

Spectroscopic Data

While specific spectra for 6-chloro-2,3-dimethylquinoxaline are not readily available in the public domain, the following table outlines the expected characteristic spectroscopic data based on the analysis of similar quinoxaline derivatives.

Spectroscopic Data	Expected Characteristics
^1H NMR	Signals corresponding to the aromatic protons on the benzene ring, with splitting patterns influenced by the chlorine substituent. Singlet peaks for the two methyl groups at positions 2 and 3.
^{13}C NMR	Resonances for the carbon atoms of the quinoxaline core and the two methyl groups. The carbon atom attached to the chlorine will show a characteristic chemical shift.
IR Spectroscopy	Characteristic absorption bands for C=N stretching of the pyrazine ring, C-H stretching of the aromatic and methyl groups, and C-Cl stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (192.65 g/mol), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Biological Activity and Applications in Drug Development

Quinoxaline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.

Antimicrobial and Antifungal Activity

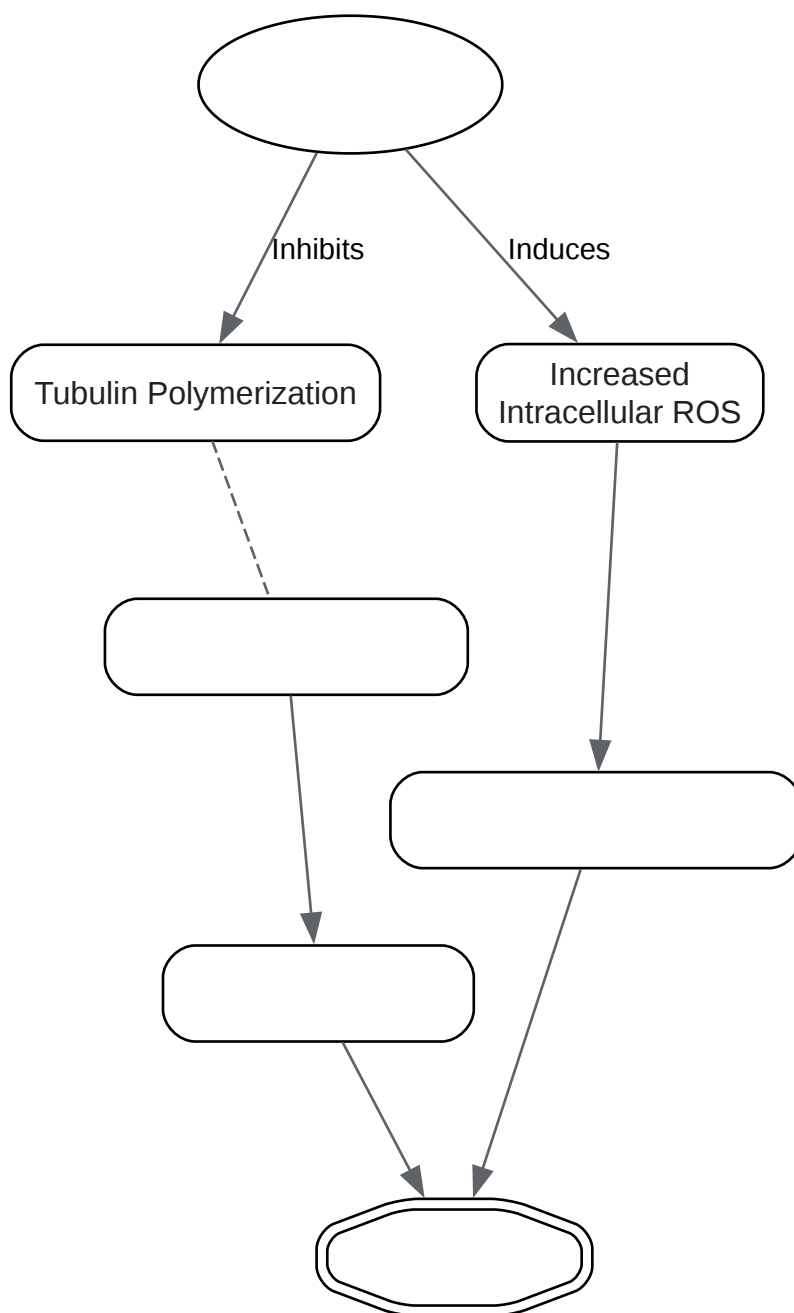
Various substituted quinoxalines have demonstrated potent antibacterial and antifungal properties. For instance, certain 2-substituted-6-chloroquinoxalines have shown good in vitro antibacterial activity against different bacterial strains.[3] Additionally, derivatives like 2-Chloro-3-hydrazinylquinoxaline have been investigated for their fungicidal effectiveness against *Candida* species.[4]

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, which disrupts the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis.[5] Some derivatives also induce apoptosis through the mitochondrial pathway by increasing intracellular reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[5] Furthermore, quinoxalines have been explored as inhibitors of specific signaling pathways involved in cancer progression, such as the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway.[6]

The following Graphviz diagram illustrates a generalized signaling pathway for the anticancer activity of certain quinoxaline derivatives.

Generalized Anticancer Signaling Pathway of Quinoxaline Derivatives



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Anticancer mechanism of some quinoxaline derivatives.

Antiviral Activity

Quinoxaline derivatives have also been identified as potential antiviral agents, with activity against various respiratory pathogens.[7] Their mechanism of action in this context can involve the inhibition of viral replication or interference with viral entry into host cells.

Conclusion

6-Chloro-2,3-dimethylquinoxaline, as a representative of the broader class of quinoxaline derivatives, holds significant promise for applications in medicinal chemistry and drug development. Its straightforward synthesis and the diverse biological activities associated with its structural scaffold make it and related compounds valuable targets for further research and development of new therapeutic agents. Future studies may focus on elucidating the specific mechanisms of action of this and other substituted quinoxalines to optimize their therapeutic potential.

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